美法仑

概述

描述

科学研究应用

Medphalan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of DNA alkylation and cross-linking . In biology, Medphalan is used to investigate the effects of DNA damage on cellular processes . In medicine, it is a critical component in the treatment of multiple myeloma, ovarian carcinoma, and other cancers . Recent research has focused on modifying Medphalan to improve its cytotoxic activity and reduce side effects .

作用机制

Target of Action

Medphalan, also known as D-Sarcolysine, is an alkylating agent that primarily targets DNA . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . The alkylating properties of Medphalan enable it to interact with multiple targets, making it a potent cytotoxic agent .

Mode of Action

Medphalan works by binding at the N7 position of guanine, a component of DNA, and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, leading to mutational and structural damage which is removed through the induction of apoptosis . As with other cytotoxic chemotherapies, DNA damage occurs in both dividing and non-dividing cells, in both tumor and normal tissue .

Biochemical Pathways

The biochemical pathways affected by Medphalan are primarily related to DNA synthesis and repair. The cross-linking of DNA strands inhibits both DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells . Melphalan also induces oxidative stress, which can lead to further DNA damage . Additionally, melphalan has been shown to affect the microbial metabolome, prompting expansion of enteric pathogens .

Pharmacokinetics

The pharmacokinetic properties of Medphalan include its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration, the terminal elimination half-life of Medphalan is approximately 75 minutes . The bioavailability of Medphalan varies between 25–89% when taken orally . It is metabolized through hydrolysis to inactive metabolites and is excreted primarily through the kidneys .

Result of Action

The primary result of Medphalan’s action is the death of tumor cells. By disrupting DNA synthesis and inducing DNA damage, Medphalan triggers apoptosis, or programmed cell death, in both dividing and non-dividing tumor cells . This leads to a reduction in tumor size and can slow the progression of diseases such as multiple myeloma and ovarian carcinoma .

Action Environment

The efficacy and stability of Medphalan can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can affect the uptake and action of Medphalan . Additionally, the drug-host-microbe interactions can drive tissue injury and fever . Understanding these interactions can help in developing strategies to enhance the efficacy of Medphalan and manage its side effects.

生化分析

Biochemical Properties

Medphalan is an alkylating agent of the bischloroethylamine type . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Medphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Medphalan exerts cytotoxic effects on both malignant and normal cells . It creates covalent bonds between DNA strands, with a correlation between the quantity of intrastrand cross-links created and the drug’s in vitro cytotoxicity as well as the patient’s response to therapy . It also has a dose-dependent cytotoxic effect .

Molecular Mechanism

At the molecular level, Medphalan chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Medphalan shows a large variability in pharmacokinetic parameters, which is explained mainly by body weight . It is unstable, and even admixtures in 0.9% saline decompose at the rate of 1% every 10 minutes .

Dosage Effects in Animal Models

In animal models, Medphalan and its derivatives had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Medphalan primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other Medphalan metabolites have been observed in humans .

Transport and Distribution

Due to its lipophilicity, Medphalan is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as melphalan and desethyl-melflufen .

准备方法

The synthesis of Medphalan involves several steps. One common method starts with the protection of the amino group of L-phenylalanine using a phthalimide functional group . This is followed by esterification to produce an ester compound of p-nitro-N-phthaloyl-L-phenylalanine . The ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group . The amino compound is treated with ethylene oxide to achieve bishydroxyethylation . Finally, the free base of Medphalan is treated with hydrochloric acid to obtain Medphalan hydrochloride .

化学反应分析

Medphalan primarily undergoes hydrolysis to inactive metabolites, monohydroxymedphalan and dihydroxymedphalan . It is a bifunctional alkylating agent, meaning it can form cross-links between DNA strands, thereby inhibiting DNA replication and transcription . The critical alkylating component of Medphalan is the bis(2-chloroethyl)amine functional group . Common reagents used in reactions with Medphalan include hydrochloric acid and ethylene oxide . The major products formed from these reactions are the hydrolyzed metabolites .

相似化合物的比较

Medphalan is often compared with other alkylating agents such as cyclophosphamide and chlorambucil . While all these compounds share a similar mechanism of action, Medphalan is unique in its ability to form bifunctional cross-links, making it particularly effective against certain types of cancer . Cyclophosphamide and chlorambucil, on the other hand, are more commonly used in the treatment of lymphomas and leukemias .

生物活性

Medphalan, a derivative of melphalan, is an alkylating agent primarily used in the treatment of certain cancers, notably multiple myeloma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Medphalan functions as an alkylating agent , which means it interferes with DNA replication and transcription. It achieves this by forming covalent bonds with DNA at the N7 position of guanine, leading to:

- Inter-strand cross-linking : This disrupts the double helix structure of DNA, preventing cell division.

- DNA-protein cross-linking : This can affect various cellular processes and contribute to cytotoxicity.

- Induction of chromosomal aberrations : Medphalan has been shown to produce chromosomal damage in both in vitro and in vivo studies, raising concerns about its leukemogenic potential in humans .

Pharmacokinetics

The pharmacokinetic profile of Medphalan reveals significant variability in absorption and bioavailability:

- Absorption : Oral bioavailability ranges from 25% to 89%, with a mean of approximately 56% . The time to peak plasma concentration (Tmax) can vary from 0 to 6 hours post-administration.

- Distribution : The volume of distribution is notably high (35.5 to 185.7 L/m²), indicating extensive tissue penetration, although penetration into cerebrospinal fluid is low .

- Metabolism : Medphalan undergoes non-enzymatic hydrolysis in plasma, with about 60-90% being protein-bound, primarily to albumin .

- Excretion : Renal excretion accounts for approximately 10.9% of the drug within the first 24 hours after administration .

Clinical Efficacy

Medphalan is primarily utilized in high-dose regimens followed by autologous stem cell transplantation (ASCT) for multiple myeloma patients. A selection of clinical studies illustrates its efficacy:

| Study Type | No. of Patients | Treatment Regimen | Results |

|---|---|---|---|

| Phase III | 1503 | MEL (200 mg/m²) + ASCT | VGPR: 84%, PFS: 56.7 months |

| Phase III | 402 | MEL (200 mg/m²) + ASCT ± Rm. | CR: 23%, OS: 81.6% at 4 years |

| Phase III | 700 | MEL (200 mg/m²) + ASCT + RVD | CR: 59%, OS: 81% at 4 years |

These studies demonstrate that high-dose Medphalan significantly improves patient outcomes compared to other treatments .

Case Studies

A series of case studies have highlighted the effectiveness and safety profile of Medphalan:

- Case Study A : A patient with relapsed multiple myeloma treated with high-dose Medphalan achieved a complete response (CR) after ASCT.

- Case Study B : Another patient experienced severe myelosuppression but ultimately achieved a very good partial response (VGPR), underscoring the need for careful monitoring during treatment.

- Case Study C : Long-term follow-up indicated an increased risk for secondary malignancies, consistent with findings from epidemiological studies that link melphalan exposure to acute myeloid leukemia .

属性

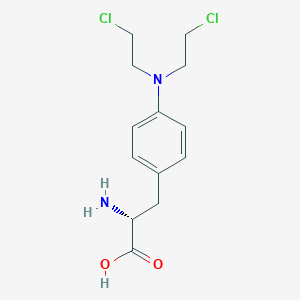

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical efficacy of Medphalan in treating multiple myeloma (MM), particularly when complicated by extramedullary plasmacytomas (EM)?

A1: Research indicates that Medphalan, as part of traditional treatment regimens, demonstrated an 80% overall response rate (ORR) in patients newly diagnosed with MM complicated by EM []. While the study doesn't isolate Medphalan's individual contribution, it highlights its role within a multi-drug approach. It's important to note that this study doesn't directly compare the efficacy of Medphalan-containing regimens to other treatment options for this specific patient population.

Q2: Are there alternative treatment options for MM with EM, especially in cases of relapse or when traditional therapies are ineffective?

A2: The research suggests that Bortezomib, a proteasome inhibitor, shows promise in treating EM, achieving ORRs of 66.7% and 50% in different relapse scenarios []. This points towards Bortezomib as a potential alternative, particularly in cases where traditional therapies, which may include Medphalan, are less effective or in cases of relapse. Further research is needed to directly compare the efficacy and safety of Bortezomib to Medphalan-containing regimens in this context.

Q3: What are the challenges in treating MM with EM, and what future research directions are suggested by these findings?

A3: The research highlights the challenge of EM relapse in MM, suggesting that sub-clinical seeding of chemo-resistant tumor cells might contribute to this issue []. This underscores the need for further research into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。